molecular formula C17H16N4O3S B2619120 N-(3-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896340-31-1

N-(3-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2619120
CAS No.: 896340-31-1
M. Wt: 356.4
InChI Key: LLTMAAFRJWOJTF-UHFFFAOYSA-N
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Description

“N-(3-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide” is a synthetic small molecule characterized by a pyrido[1,2-a][1,3,5]triazin core fused with a 4-oxo group and a methyl substituent at the 9th position. The molecule is further functionalized with a sulfanyl-acetamide moiety linked to a 3-methoxyphenyl group.

The compound’s heterocyclic core (pyrido-triazin) is electron-deficient, which may enhance interactions with biological targets via π-π stacking or hydrogen bonding. The 4-oxo group and methoxyphenyl substituent likely contribute to its solubility and bioavailability profile. Structural characterization of such molecules typically employs X-ray crystallography refined using programs like SHELXL, a gold-standard tool for small-molecule refinement .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-11-5-4-8-21-15(11)19-16(20-17(21)23)25-10-14(22)18-12-6-3-7-13(9-12)24-2/h3-9H,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTMAAFRJWOJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and cyanamide under acidic or basic conditions.

    Introduction of the Sulfanylacetamide Group: This step involves the reaction of the pyrido[1,2-a][1,3,5]triazin-4-one core with a suitable thiol reagent, followed by acylation with chloroacetyl chloride to form the sulfanylacetamide linkage.

    Attachment of the Methoxyphenyl Group: The final step involves the coupling of the intermediate with 3-methoxyaniline under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrido[1,2-a][1,3,5]triazin-4-one moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanylacetamide linkage and the pyrido[1,2-a][1,3,5]triazin-4-one moiety could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The target compound shares structural motifs with other sulfanyl-acetamide derivatives but differs in core heterocycles and substituents. A key analogue is 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide (described in ). Below is a comparative analysis:

Feature Target Compound Similar Compound
Core Heterocycle Pyrido[1,2-a][1,3,5]triazin (fused bicyclic system) 1,2,4-Triazol (monocyclic)
Substituents 9-methyl-4-oxo, 3-methoxyphenyl 4-amino-5-(furan-2-yl)
Sulfanyl Linkage Connects acetamide to pyrido-triazin Connects acetamide to triazole
Key Functional Groups Methoxy (electron-donating), 4-oxo (hydrogen-bond acceptor) Amino (electron-donating), furan (aromatic, planar)
Synthesis Likely involves alkylation/condensation (inferred from analogous routes ) Alkylation of triazole-thione with α-chloroacetamides + KOH
Biological Activity Not explicitly stated; pyrido-triazin cores often target kinases or proteases Demonstrated anti-exudative activity in rat models

Key Findings:

Heterocyclic Influence : The pyrido-triazin core in the target compound offers a larger, more rigid scaffold compared to the triazole ring in the analogue. This may enhance binding affinity to enzymes or receptors requiring extended planar interactions.

The 4-amino group in the triazole derivative may enhance solubility and hydrogen-bonding capacity, contributing to its anti-exudative effects .

Synthetic Routes: Both compounds utilize alkylation, but the target compound’s pyrido-triazin core likely requires additional steps, such as Paal-Knorr condensation, to form the fused ring system.

Physicochemical Properties (Inferred)

Property Target Compound Similar Compound
LogP Higher (due to methoxyphenyl) Moderate (furan and amino balance polarity)
Hydrogen Bonding 4-oxo and methoxy groups Amino and furan oxygen
Planarity High (fused bicyclic system) Moderate (monocyclic triazole)

Biological Activity

N-(3-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity by reviewing relevant studies, synthesizing data from various sources, and presenting findings in a structured manner.

Chemical Structure and Properties

Chemical Formula: C17H16N4O3S
Molecular Weight: 344.40 g/mol
CAS Number: 896340-39-9

The compound features a pyrido-triazine moiety linked to a methoxyphenyl group and a sulfanyl acetamide functional group. This unique structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds often exhibit antimicrobial properties. A study focused on related triazine derivatives demonstrated broad-spectrum antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The presence of electron-withdrawing groups on the aromatic rings was found to enhance this activity significantly.

Anticancer Activity

The anticancer potential of compounds similar to N-(3-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has been evaluated in vitro against multiple cancer cell lines. Notably, derivatives containing the triazine structure have shown promising results in inhibiting tumor growth across various cancer types, including breast and lung cancers .

Case Study: National Cancer Institute Screening

A notable study conducted by the National Cancer Institute assessed the anticancer activity of several triazine derivatives. The results indicated that specific modifications to the core structure significantly influenced their efficacy against different cancer cell lines. For instance, compounds with methoxy substitutions exhibited enhanced antitumor activity compared to their unsubstituted counterparts .

The proposed mechanism of action for N-(3-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves interaction with molecular targets integral to cellular processes. It may inhibit key enzymes or disrupt cellular signaling pathways that are crucial for cancer cell proliferation and survival .

Research Findings Summary

Activity Type Target Organisms/Cells Key Findings
AntimicrobialE. coli, S. aureusBroad-spectrum activity; enhanced by electron-withdrawing groups .
AnticancerVarious cancer cell linesSignificant inhibition of tumor growth; structure-dependent efficacy .

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